3-Methyl-4-(trifluoromethoxy)aniline
Overview
Description
“3-Methyl-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C8H8F3NO . It is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases .
Synthesis Analysis
The synthesis of “3-Methyl-4-(trifluoromethoxy)aniline” involves several steps. One method involves the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether, yielding the title products through a series of fluoride elimination reactions . Another method involves a reaction with tert-butyllithium at the nitrogen-adjacent 6- and 2-position . A third method involves heating a mixture of sodium ferrate and sodium bromide, then adding sodium amide and raising the temperature and pressure .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(trifluoromethoxy)aniline” consists of a benzene ring substituted with a methyl group, an amino group, and a trifluoromethoxy group .
Chemical Reactions Analysis
“3-Methyl-4-(trifluoromethoxy)aniline” can undergo various chemical reactions. For instance, it can undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the N-protective group employed .
Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-4-(trifluoromethoxy)aniline” is 191.15 g/mol . It has a topological polar surface area of 35.2 Ų and a complexity of 171 .
Scientific Research Applications
Synthesis and Material Development
Synthesis Protocols : 3-Methyl-4-(trifluoromethoxy)aniline derivatives, possessing desirable pharmacological and biological properties, are synthesized using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), a process applicable for developing pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Liquid Crystal Properties : Certain derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethoxy, exhibit stable smectic B and A phases. These properties are significant for applications in materials science, especially in the field of liquid crystals (Miyajima et al., 1995).
Pesticide Synthesis : The compound serves as a key intermediate in the synthesis of various pesticides, demonstrating high yields and low-cost production, which is crucial for the manufacturing of effective and economical agrochemical products (Zhang, Zhang, & Sun, 2011).
Advanced Chemical Applications
Agrochemical Intermediates : Improved processes have been developed for synthesizing important agrochemical intermediates like 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline, with high yields and purity, enhancing the efficiency of agrochemical production (Zhi-yuan, 2011).
Functionalization via Metalation : Trifluoromethoxy-substituted anilines, including 3-Methyl-4-(trifluoromethoxy)aniline, undergo metalation with site selectivity, providing new avenues for structural elaboration in organic synthesis and the development of novel compounds (Leroux, Castagnetti, & Schlosser, 2003).
Optical and Electronic Properties : Studies on the ultraviolet spectra of aniline derivatives, including those similar to 3-Methyl-4-(trifluoromethoxy)aniline, aid in understanding their electronic and photonic properties, which is important for applications in optical materials and electronics (Cumper & Singleton, 1968).
Environmental and Biological Interactions : The compound's derivatives can be investigated for their interaction with microbial species, as some anilines are metabolized by specific bacterial strains. This research can contribute to environmental remediation and understanding biological pathways (Liu et al., 2002).
Safety And Hazards
Future Directions
The future directions for “3-Methyl-4-(trifluoromethoxy)aniline” could involve further exploration of its synthesis methods and potential applications. For instance, research has shown that trifluoromethoxy-substituted anilines can undergo hydrogen/lithium permutation with optional site selectivity . This could open up new possibilities for the synthesis and application of these compounds.
properties
IUPAC Name |
3-methyl-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHCPLRDLVPBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441704 | |
Record name | 3-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(trifluoromethoxy)aniline | |
CAS RN |
183945-52-0 | |
Record name | 3-Methyl-4-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183945-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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